molecular formula C34H40F6N3OP B12060286 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate CAS No. 1188292-56-9

1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate

Katalognummer: B12060286
CAS-Nummer: 1188292-56-9
Molekulargewicht: 651.7 g/mol
InChI-Schlüssel: NMJWJBDSPFCEOH-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate is a structurally complex pyridinium salt characterized by:

  • A pyridinium core with a hexafluorophosphate (PF₆⁻) counterion.
  • A 3-(4-[(cyclooct-2-yn-1-yl)methyl]benzamido)propyl chain at the 1-position, incorporating a strained cyclooctyne moiety, which is notable for bioorthogonal "click" chemistry applications.

The hexafluorophosphate counterion may enhance solubility in non-polar media, distinguishing it from bromide-based pyridinium salts commonly used in catalysis or medicinal chemistry .

Eigenschaften

CAS-Nummer

1188292-56-9

Molekularformel

C34H40F6N3OP

Molekulargewicht

651.7 g/mol

IUPAC-Name

4-(cyclooct-2-yn-1-ylmethyl)-N-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]benzamide;hexafluorophosphate

InChI

InChI=1S/C34H39N3O.F6P/c1-36(2)33-19-15-28(16-20-33)11-12-29-21-25-37(26-22-29)24-8-23-35-34(38)32-17-13-31(14-18-32)27-30-9-6-4-3-5-7-10-30;1-7(2,3,4,5)6/h11-22,25-26,30H,3-6,8-9,23-24,27H2,1-2H3;/q;-1/p+1

InChI-Schlüssel

NMJWJBDSPFCEOH-UHFFFAOYSA-O

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alkyne MegaStokes dye 608 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group and a MegaStokes dye moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Alkyne MegaStokes dye 608 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The dye is typically produced in large batches and purified through techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of Alkyne MegaStokes dye 608 involves its ability to fluoresce upon excitation with light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in a large Stokes shift. This property allows it to be used in fluorescence resonance energy transfer (FRET) applications without interfering with the spectral bands of other fluorophores . The dye’s alkyne group enables it to undergo click chemistry, allowing for specific and stable labeling of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous pyridinium derivatives:

Structural Analogues

Compound Class/Name Key Structural Features Counterion Applications/Properties Reference
Target Compound 4-(E)-styryl-DMAP group, cyclooctynyl-benzamido propyl chain Hexafluorophosphate Bioorthogonal reactivity, potential catalysis Inferred
BOP Derivatives (e.g., BOP-1, BOP-8) 4-(4-oxoquinazolin-3-yl)methyl, benzyl substituents Bromide/Chloride Dual AChE/BuChE inhibition (IC₅₀: 1–7 μM)
N-Alkyl Pyridinium Catalysts 4-(dimethylamino), alkyl chains (e.g., decyl, dodecyl) Bromide Methyl aromatic hydrocarbon oxidation (Conv. up to 85%)
Pyridin-2-one Derivatives 4-(4-dimethylaminophenyl), acetylphenyl groups, dihydropyridine core Fluorescence, photophysical studies

Functional Comparisons

  • Bioactivity: BOP Derivatives exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with BOP-8 achieving IC₅₀ = 1.11 ± 0.09 μM for AChE . The target compound lacks the benzyl and quinazolinone moieties critical for cholinesterase binding, suggesting divergent bioactivity. The cyclooctyne group in the target compound may enable bioorthogonal conjugation, a feature absent in BOPs or catalytic pyridinium salts.
  • Catalytic Applications: N-Alkyl pyridinium salts (e.g., 1-decyl-4-(dimethylamino)pyridin-1-ium bromide) demonstrate efficacy in oxidizing methyl aromatic hydrocarbons, with conversions up to 85% . The target compound’s hexafluorophosphate counterion and bulky cyclooctyne group may alter substrate affinity or solubility in catalytic systems.

Thermal and Chemical Stability

  • Pyridinium salts with bulky substituents (e.g., cyclooctyne) may exhibit reduced thermal stability compared to smaller alkyl or benzyl derivatives (e.g., ’s compounds with pyrrolidino groups). However, the PF₆⁻ counterion could improve stability in organic solvents relative to bromides .

Research Implications and Hypotheses

  • Bioorthogonal Chemistry : The cyclooctyne moiety positions the compound for strain-promoted azide-alkyne cycloaddition (SPAAC), enabling applications in live-cell labeling or drug delivery systems.
  • Catalysis: The dimethylamino group’s electron-donating effects and the PF₆⁻ counterion may facilitate novel catalytic pathways in organic synthesis.
  • Structure-Activity Relationships (SAR) : Replacement of the benzyl group (as in BOPs) with cyclooctynyl-benzamido could reduce cholinesterase affinity but open avenues for targeting other enzymes or receptors.

Biologische Aktivität

The compound 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H34F6N3O Molecular Weight 505 6 g mol \text{C}_{26}\text{H}_{34}\text{F}_{6}\text{N}_{3}\text{O}\quad \text{ Molecular Weight 505 6 g mol }

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has shown promising results in inhibiting specific enzymes and pathways involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinesin Proteins : The compound has been noted for its ability to inhibit kinesin proteins, particularly HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
  • Cell Cycle Disruption : By interfering with the normal function of mitotic spindles, the compound disrupts the cell cycle, leading to apoptosis in rapidly dividing cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Observed Reference
Inhibition of HSETMicromolar inhibition
Induction of Multipolar SpindlesIncreased multipolarity in cancer cells
Apoptosis InductionSignificant increase in apoptotic cells
Selectivity against Eg5High selectivity observed

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

  • Study on Centrosome-Amplified Cancer Cells :
    • Objective : To evaluate the impact of the compound on centrosome-amplified cancer cells.
    • Findings : The compound induced a significant increase in multipolar spindle formation, leading to enhanced apoptosis compared to control groups.
    • : This suggests potential therapeutic applications in treating cancers characterized by centrosome amplification .
  • In Vivo Stability Assay :
    • Objective : To assess the stability and pharmacokinetics of the compound.
    • Findings : The compound exhibited a half-life of approximately 215 minutes in BALB/c mouse plasma, indicating good stability for further development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.